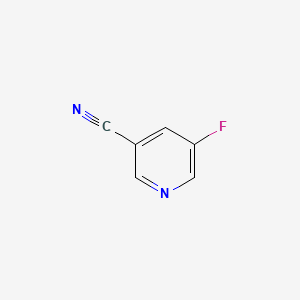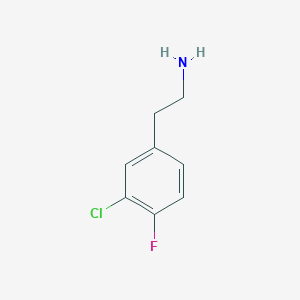
3,3-Difluorocyclobutanol
Descripción general
Descripción
3,3-Difluorocyclobutanol: is an organic compound with the molecular formula C4H6F2O and a molecular weight of 108.09 g/mol . It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals . The compound is characterized by the presence of two fluorine atoms attached to a cyclobutanol ring, which imparts unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Difluorocyclobutanol can be synthesized through a multi-step process :
Chlorobutanone Reaction: Chlorobutanone is reacted with hydrogen fluoride to obtain fluorobutanone.
Base Reaction: Fluorobutanone is then reacted with a base, such as an alkali metal hydroxide, to generate 3,3-difluorocyclobutanone.
Hydrolysis: The resulting 3,3-difluorocyclobutanone is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorocyclobutanol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form 3,3-difluorocyclobutanone.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products:
Oxidation: 3,3-Difluorocyclobutanone.
Reduction: this compound.
Substitution: Various substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluorocyclobutanol has several applications in scientific research :
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-difluorocyclobutanol involves its interaction with specific molecular targets and pathways . The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can inhibit or activate enzymes, alter metabolic pathways, and interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluorocyclobutylmethanol
- 3,3-Difluorocyclobutanone
Comparison: 3,3-Difluorocyclobutanol is unique due to its specific structure and reactivity . Compared to its analogs, it has distinct chemical properties that make it suitable for specific applications in pharmaceuticals and chemical synthesis. The presence of the hydroxyl group in this compound differentiates it from 3,3-difluorocyclobutanone, which lacks this functional group and exhibits different reactivity.
Propiedades
IUPAC Name |
3,3-difluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLCYDVYEGKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626277 | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637031-88-0 | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637031-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for obtaining 3,3-difluorocyclobutanol on a multigram scale?
A1: While ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile intermediate for many 3,3-difluorocyclobutyl derivatives [], the research suggests that a more efficient route for this compound involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether []. This alternative pathway offers advantages in terms of yield and ease of purification for the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


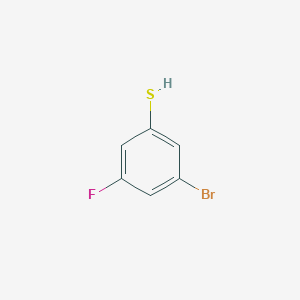
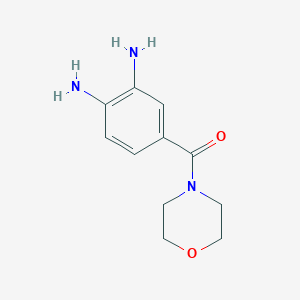
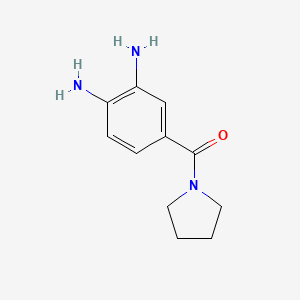
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)




![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)


